Incanoside C
Description
Incanoside C is a phenylethanoid glycoside first isolated from Caryopteris incana (Thunb.) Miq. (Verbenaceae) and later identified in Clerodendrum infortunatum (Lamiaceae) . Its structure comprises a 3,4-dihydroxyphenylethyl moiety linked to a trisaccharide chain (β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→3)-β-D-glucopyranoside) with a 4-O-feruloyl substitution (Figure 1) .
Properties
Molecular Formula |
C36H48O20 |
|---|---|
Molecular Weight |
800.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H48O20/c1-15-25(43)28(46)33(56-35-29(47)27(45)26(44)22(13-37)52-35)36(51-15)55-32-30(48)34(50-10-9-17-3-6-18(39)20(41)11-17)53-23(14-38)31(32)54-24(42)8-5-16-4-7-19(40)21(12-16)49-2/h3-8,11-12,15,22-23,25-41,43-48H,9-10,13-14H2,1-2H3/b8-5+/t15-,22+,23+,25-,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-,36-/m0/s1 |
InChI Key |
BZQWSSOAOXGBAN-NGXDCTNJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Synonyms |
1-O-(3,4-dihydroxyphenyl)-ethyl-O-beta-D-glucopyranosyl(1-2)-alpha-L- rhamnopyranosyl(1-3)-4-O-feruloyl-beta-D-glucopyranoside incanoside C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Incanoside C belongs to the phenylpropanoid glycoside family, sharing a core phenylethanoid skeleton with variations in hydroxylation, glycosylation, and acyl substitutions. Key structural analogs include:
| Compound | Source | Key Structural Features |
|---|---|---|
| This compound | C. incana, C. infortunatum | 3,4-dihydroxyphenylethyl; 4-O-feruloyl; trisaccharide (Glc-Rha-Glc) |
| Incanoside D | C. incana | 3-hydroxy-4-methoxyphenylethyl; 4-O-feruloyl; trisaccharide |
| Incanoside E | C. incana | 3-methoxy-4-hydroxyphenylethyl; 4-O-feruloyl; trisaccharide |
| Jionoside C | C. infortunatum | Caffeoyl substitution; β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→3)-β-D-glucopyranoside |
| Angoroside C | Scutellaria spp. | Similar phenylethanoid core; distinct glycosylation pattern (e.g., apiose substituents) |
Structural Insights :
- The 3,4-dihydroxyphenyl group in this compound enhances antioxidant activity compared to Incanosides D and E, where methoxy groups reduce free radical scavenging efficacy .
- Acyl substitutions (feruloyl vs. caffeoyl) influence enzyme inhibition. For example, Jionoside D (6′-O-caffeoyl) exhibits stronger α-amylase inhibition (IC₅₀ 3.4 ± 0.2 µM) than this compound, likely due to caffeoyl’s additional hydroxyl group .
Functional Comparison
Antioxidant Activity
This compound demonstrates superior radical scavenging compared to its analogs:
- DPPH scavenging: this compound > Incanoside D ≈ Incanoside E (qualitative data from bioassay-guided isolation) .
- Hydroxyl radical (•OH): All three Incanosides show activity, but this compound’s dihydroxyphenyl group enhances binding to reactive oxygen species .
Enzyme Inhibition
Key Findings :
- This compound’s α-glucosidase inhibition is less potent than Jionoside D and acarbose, possibly due to its feruloyl group’s lower polarity .
Source-Dependent Variability
- C. infortunatum-derived this compound is often co-isolated with diterpenoids and other phenylpropanoids (e.g., brachynoside), which may synergize its antidiabetic effects .
- C. incana-derived this compound is associated with stronger antioxidative profiles due to the plant’s unique secondary metabolite composition .
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